molecular formula C13H17NO4 B2520394 Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate CAS No. 900019-91-2

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate

Cat. No.: B2520394
CAS No.: 900019-91-2
M. Wt: 251.282
InChI Key: ZITSLEDNSGRLLF-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Synonyms

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is the primary IUPAC name, derived from its ester backbone and substituents. Key structural components include:

  • A phenyl ring substituted with a hydroxyl group at position 4 and a butyrylamino group at position 3.
  • An acetate ester linked to the phenyl ring at position 2.

Synonyms and identifiers include:

Name/Identifier Source
Methyl 2-(3-butanamido-4-hydroxyphenyl)acetate PubChem CID 16413044
MFCD06496178 Commercial databases
900019-91-2 CAS Registry

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₇NO₄ , with a computed molecular weight of 251.28 g/mol (PubChem) . This corresponds to:

  • Carbon (C): 13 atoms (phenyl ring, acetate, butyryl chain).
  • Hydrogen (H): 17 atoms (including methyl ester and butyryl groups).
  • Nitrogen (N): 1 atom (amide bond in butyrylamino substituent).
  • Oxygen (O): 4 atoms (hydroxyl, ester carbonyl, and amide carbonyl).

Three-Dimensional Structural Elucidation

Conformational Isomerism Analysis

The compound exhibits conformational flexibility primarily around the amide bond (C–N) and ester group . Computational models (e.g., RDKit ) reveal:

  • Amide bond planarity : Restricted rotation due to resonance stabilization between the carbonyl and amine groups, creating partial double-bond character .
  • Phenyl ring substituents : The hydroxyl and butyrylamino groups adopt positions that minimize steric clashes, favoring coplanar alignment with the ring.
Torsional Angle Calculations

Key dihedral angles were computationally analyzed:

Bond/Torsion Angle (°) Method
Amide C–N bond ~180 (planar) Molecular modeling
Ester C–O single bond ~60–90 Theoretical predictions
Butyryl chain C–C bonds Variable Conformational sampling

The C–N–C–C dihedral angle (amide bond) was attempted via RDKit but required error correction for accurate measurement .

Functional Group Identification and Reactivity

Phenolic Hydroxyl Group Characteristics
  • Acidity : The 4-hydroxyphenyl group has a pKa ~9–10 , enabling deprotonation under basic conditions.
  • Reactivity : Participates in hydrogen bonding and electrophilic substitution (e.g., nitration, sulfonation).
  • Antioxidant potential : Phenolic –OH groups scavenge free radicals, as observed in similar compounds .
Ester Group Electronic Configuration
  • Carbonyl resonance : Delocalization of electrons between the ester oxygen and carbonyl carbon reduces electrophilicity.
  • Hydrolysis : Susceptible to acid/base-catalyzed cleavage, yielding 2-(3-butyrylamino-4-hydroxyphenyl)acetic acid .
Butyrylamino Substituent Effects
  • Amide bond rigidity : Restricted rotation (barrier ~16–18 kcal/mol) due to resonance stabilization .
  • Steric and electronic influences : The butyryl chain introduces hydrophobicity and potential hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITSLEDNSGRLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate typically involves the esterification of 2-[3-(butyrylamino)-4-hydroxyphenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound against human cervical cancer cells (HeLa), the IC50 value was determined to be approximately 11 μM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, this compound demonstrated significant anti-inflammatory activity with an ED50 of 9.17 μM. This finding supports its potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Butyrylamino Group : Enhances lipophilicity and may improve interaction with biological targets.
  • Hydroxyphenyl Moiety : Contributes to hydrogen bonding capabilities with proteins, enhancing biological activity.
  • Acetate Group : Plays a role in solubility and bioavailability.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50/ED50)Reference
Anticancer ActivityHeLa Cell Cytotoxicity~11 μM
Anti-inflammatory EffectPaw Edema Model9.17 μM

Potential Mechanisms of Action

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell survival and inflammation pathways. Further research utilizing molecular dynamics simulations and binding affinity assays is required to elucidate these interactions fully.

Mechanism of Action

The mechanism by which Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate with structurally related phenylacetate derivatives, focusing on substituent effects, synthesis, and applications.

Substituted Phenylacetates

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties/Applications Reference
Methyl 2-(4-hydroxyphenyl)acetate -OH (para) Isolated from fungi; natural product
Methyl 2-(3,4-dimethoxyphenyl)acetate -OCH₃ (meta, para) Increased lipophilicity; synthetic intermediate
Methyl 2-(4-bromophenyl)acetate -Br (para) High purity reference material; ANDA/NDA use
This compound -OH (para), -NHCOC₃H₇ (meta) Potential receptor-binding enhancement N/A
  • Hydroxyl vs. Methoxy Groups : Methoxy-substituted analogs (e.g., compound 10 in ) exhibit higher lipophilicity, favoring membrane permeability, whereas hydroxylated derivatives (e.g., compound 6) are more polar, likely influencing solubility and metabolic stability .
  • Halogenation : Brominated analogs () are valued as reference standards due to their stability and regulatory compliance, though their bulkier halogens may reduce bioavailability compared to hydroxyl/amide derivatives .

Esters with Heterocyclic Moieties

These are often used as intermediates in APIs (e.g., kinase inhibitors) but differ significantly in reactivity compared to purely aromatic esters .

Radiolabeled and Imaging Agents

Cyclofenil-derived esters (), such as [¹¹C]methyl 2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate, highlight the utility of phenylacetate scaffolds in PET imaging. The butyrylamino group in the target compound could similarly be modified for radiolabeling, leveraging its amide bond for targeted ER binding .

Biological Activity

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate, a compound with the molecular formula C13H17N1O3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

This compound can be structurally represented as follows:

  • Molecular Formula : C13H17N1O3
  • CAS Number : 900019-91-2

Physical Properties

PropertyValue
Molecular Weight235.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the butyrylamino group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. Research indicates that this compound may exhibit:

  • Antioxidant Activity : The hydroxy group on the phenyl ring may contribute to its ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antioxidant Properties
    • In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines, suggesting its potential as a protective agent against oxidative damage .
  • Neuroprotective Effects
    • Research indicated that this compound could modulate neurotransmitter levels, enhancing GABAergic activity, which may have implications for treating neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundAnticancer ActivityAntioxidant ActivityNeuroprotective Effects
This compoundHighModerateYes
DoxorubicinVery HighLowNo
CurcuminModerateVery HighYes

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the hydroxyphenylacetic acid core via Friedel-Crafts acylation or esterification. Introduce the butyrylamino group via nucleophilic substitution or amidation under inert conditions (e.g., N₂ atmosphere) .
  • Catalyst optimization : Use palladium or copper catalysts for coupling reactions, as seen in analogous aryl acetate syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    • Critical parameters : Temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:ester) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of the methyl ester (δ ~3.6 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm), and butyrylamino NH (δ ~8.1 ppm, broad) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 294.1 (calculated for C₁₃H₁₇NO₄). High-resolution MS (HRMS) validates the molecular formula .
  • X-ray crystallography : For crystalline derivatives, resolve bond angles and stereochemistry (e.g., analogous cyclohexyl acetates in ).

Advanced Research Questions

Q. How can reaction kinetics and thermodynamics be optimized for scaling up the synthesis of this compound?

  • Methodology :

  • Flow chemistry : Implement continuous-flow microreactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization) compared to batch processes .
  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (0.5–5 mol%), and residence time (10–60 min) .
    • Data analysis : Plot Arrhenius curves to determine activation energy for amidation. Compare yields via ANOVA to identify significant factors .

Q. What strategies are employed to assess the compound’s bioactivity, such as receptor binding or enzyme inhibition?

  • Methodology :

  • In vitro assays :
  • Enzyme inhibition : Screen against COX-2 or tyrosinase using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HepG2) via scintillation counting .
  • Molecular docking : Simulate interactions with target proteins (e.g., estrogen receptor) using AutoDock Vina, focusing on the hydroxyphenyl and butyrylamino motifs .

Q. How can contradictory data regarding the compound’s stability or biological activity be resolved?

  • Case study : Discrepancies in reported IC₅₀ values for enzyme inhibition.

  • Root cause analysis :
  • Purity issues : Re-analyze batches via HPLC-MS to rule out impurities >98% .
  • Assay variability : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) across labs .
  • Advanced characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic forms affecting bioactivity .

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